molecular formula C25H24ClNO4 B4977255 2-Phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4977255
M. Wt: 437.9 g/mol
InChI Key: YPPVYBBMYQKBCC-UHFFFAOYSA-N
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Description

The compound 2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline family, a class of molecules known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating properties . Its structure features a hexahydroquinoline core substituted with a 3-chlorophenyl group at position 4, a methyl group at position 2, and a 2-phenoxyethyl ester at position 2.

Properties

IUPAC Name

2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO4/c1-16-22(25(29)31-14-13-30-19-9-3-2-4-10-19)23(17-7-5-8-18(26)15-17)24-20(27-16)11-6-12-21(24)28/h2-5,7-10,15,23,27H,6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPVYBBMYQKBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Cl)C(=O)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through an etherification reaction, where a phenol derivative reacts with an ethyl halide in the presence of a base.

    Addition of the Chlorophenyl Group: The chlorophenyl group can be added via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl or chlorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted phenoxyethyl or chlorophenyl derivatives.

Scientific Research Applications

2-Phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by blocking their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Position of Chlorine on the Aromatic Ring
  • 4-(2-Chlorophenyl) Analogs: The compound 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester (–6) exhibits potent antimicrobial activity at low dosages (IC₅₀ < 10 µM) due to its electron-withdrawing chloro group enhancing membrane penetration . However, steric hindrance from the 2-chloro position may reduce binding affinity compared to the 3-chloro isomer.
  • 4-(4-Chlorophenyl) Analogs: 4-(4-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (A5, ) shows distinct ¹H-NMR signals (δ 11.79 ppm for amide N-H) and a higher melting point (253°C), attributed to hydrogen bonding from the thiazole substituent .
Ester Group Variations
  • Ethyl vs. Phenoxyethyl Esters: Ethyl ester derivatives (e.g., ) exhibit lower molecular weights (e.g., C₂₅H₂₅NO₄ in ) and reduced solubility in polar solvents compared to the 2-phenoxyethyl group, which introduces aryl ether flexibility and improved pharmacokinetics .
Functional Group Additions
  • Hydroxy-Methoxyphenyl Derivatives: 2-Phenoxyethyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate () features a hydroxyl group that facilitates hydrogen bonding (e.g., with enzymes like P-glycoprotein), though its molar mass (477.55 g/mol) may limit bioavailability .

Pharmacological Activity

Antimicrobial and Enzyme Modulation
  • The 2-chlorophenyl analog () shows superior antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus) compared to the 3-chlorophenyl target compound, likely due to optimized halogen positioning for bacterial membrane disruption .
  • P-Glycoprotein Inhibition: Tetrahydroquinolinone derivatives with nitrophenyl (B4) or cyanophenyl (B5) groups () exhibit IC₅₀ values of 0.8–1.2 µM, outperforming chlorophenyl variants in reversing multidrug resistance .
Anti-Inflammatory Potential
  • Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate () demonstrates anti-inflammatory activity via COX-2 inhibition, though the 3-chlorophenyl target compound may offer greater metabolic stability due to reduced oxidative metabolism .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituent Effects
Target Compound C₂₈H₂₇ClN₂O₅ 513.98 N/A 3-Chlorophenyl enhances lipophilicity
4-(2-Chlorophenyl) Ethyl Ester C₂₃H₂₃ClN₂O₃ 422.89 198–200 2-Chloro increases steric hindrance
4-(4-Methoxycarbonylphenyl) C₃₀H₂₈N₂O₆ 512.56 N/A Methoxycarbonyl improves crystallinity
B4 (4-Nitrophenyl) C₂₇H₂₃N₃O₅ 477.49 230–232 Nitro group enhances P-gp inhibition

Crystallographic and Conformational Insights

  • Crystal Packing: Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate () adopts a puckered chair conformation (mean C–C bond length: 0.002 Å), stabilized by C–H···O interactions . The 2-phenoxyethyl group in the target compound may introduce torsional strain, affecting packing efficiency .
  • Hydrogen Bonding : Hydroxy-substituted analogs (e.g., ) form intermolecular O–H···N bonds (2.8–3.0 Å), critical for stabilizing enzyme-inhibitor complexes .

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